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Compound of Interest

Compound Name: Ethyl 3-bromoisonicotinate

Cat. No.: B189847 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Ethyl 3-bromoisonicotinate, a halogenated pyridine derivative, serves as a valuable building

block in the synthesis of a wide range of pharmaceutical and agrochemical compounds. Its

structural features, particularly the presence of the bromine atom and the ethyl ester group on

the isonicotinate core, offer versatile handles for molecular elaboration. A thorough

understanding of its spectroscopic properties is paramount for reaction monitoring, quality

control, and the structural elucidation of its downstream products. This technical guide provides

a summary of the available spectroscopic data and outlines the standard experimental

protocols for their acquisition.

Molecular and Physical Properties
Property Value

Chemical Formula C₈H₈BrNO₂

Molecular Weight 230.06 g/mol

CAS Number 13959-01-8

Spectroscopic Data Summary
Despite a comprehensive search of publicly available databases and scientific literature,

experimental spectroscopic data for Ethyl 3-bromoisonicotinate remains largely unavailable.
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Several commercial suppliers indicate the availability of such data upon request, but it is not

published in accessible formats. The following tables are therefore presented as a template for

the expected spectroscopic data based on the compound's structure and general principles of

spectroscopy.

¹H NMR (Proton Nuclear Magnetic Resonance)
Spectroscopy
Solvent: CDCl₃ (typical) Standard: Tetramethylsilane (TMS) at 0.00 ppm

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

Predicted ~8.8 Singlet 1H

H-2 (proton on the

carbon adjacent to the

nitrogen)

Predicted ~8.6 Singlet 1H

H-6 (proton on the

carbon adjacent to the

nitrogen)

Predicted ~7.8 Singlet 1H

H-5 (proton on the

carbon between the

bromine and the ester

group)

Predicted ~4.4 Quartet 2H -OCH₂CH₃

Predicted ~1.4 Triplet 3H -OCH₂CH₃

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
Spectroscopy
Solvent: CDCl₃ (typical) Standard: CDCl₃ at 77.16 ppm
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Chemical Shift (δ, ppm) Assignment

Predicted ~164 C=O (ester carbonyl)

Predicted ~152 C-2 or C-6 (carbons adjacent to nitrogen)

Predicted ~150 C-2 or C-6 (carbons adjacent to nitrogen)

Predicted ~140 C-4 (carbon attached to the ester group)

Predicted ~125 C-5 (carbon with a proton)

Predicted ~120 C-3 (carbon attached to bromine)

Predicted ~62 -OCH₂CH₃

Predicted ~14 -OCH₂CH₃

IR (Infrared) Spectroscopy
Wavenumber (cm⁻¹) Intensity Assignment

Predicted ~3100-3000 Medium Aromatic C-H stretch

Predicted ~2980-2850 Medium
Aliphatic C-H stretch (-CH₂-, -

CH₃)

Predicted ~1725 Strong C=O stretch (ester)

Predicted ~1600, ~1470 Medium-Strong
Aromatic C=C and C=N

skeletal vibrations

Predicted ~1250 Strong C-O stretch (ester)

Predicted ~1100 Medium C-N stretch

Predicted ~750 Strong C-Br stretch

Mass Spectrometry (MS)
Ionization Method: Electron Ionization (EI)
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m/z Relative Intensity (%) Possible Fragment

Predicted 229/231
[M]⁺ (Molecular ion peak with

bromine isotopes)

Predicted 201/203 [M - C₂H₄]⁺

Predicted 184/186 [M - OC₂H₅]⁺

Predicted 156/158 [M - COOC₂H₅]⁺

Predicted 128 [M - Br - C₂H₄]⁺

Predicted 78 [C₅H₄N]⁺

Experimental Protocols
The following are detailed, generalized protocols for the acquisition of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H
and ¹³C)

Sample Preparation: Dissolve approximately 5-10 mg of Ethyl 3-bromoisonicotinate in

about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a

small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the

instrument to optimize the magnetic field homogeneity.

¹H NMR Acquisition:

Acquire a single-pulse experiment.

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-10

ppm).

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
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Process the raw data by applying a Fourier transform, phase correction, and baseline

correction.

Integrate the signals and reference the spectrum to the TMS peak.

¹³C NMR Acquisition:

Acquire a proton-decoupled experiment to obtain singlets for each unique carbon.

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-

200 ppm).

A larger number of scans is typically required due to the low natural abundance of ¹³C.

Process the data similarly to the ¹H NMR spectrum and reference it to the solvent peak

(e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: As Ethyl 3-bromoisonicotinate is expected to be a liquid or a low-

melting solid, the neat compound can be analyzed. Place a small drop of the sample

between two KBr or NaCl plates to create a thin film.

Background Spectrum: Record a background spectrum of the clean, empty sample holder to

subtract atmospheric and instrumental interferences.

Sample Spectrum: Place the prepared sample in the spectrometer's beam path and acquire

the spectrum.

Data Processing: The instrument's software will automatically ratio the sample spectrum

against the background to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
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Ionization: In the ion source, the sample is vaporized and bombarded with a beam of high-

energy electrons (typically 70 eV) for Electron Ionization (EI).

Mass Analysis: The resulting positively charged molecular ions and fragment ions are

accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which

separates them based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the

relative abundance of each ion versus its m/z value.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like Ethyl 3-bromoisonicotinate.
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Caption: General workflow for spectroscopic analysis.

In conclusion, while specific, experimentally verified spectroscopic data for Ethyl 3-
bromoisonicotinate is not readily available in the public domain, this guide provides the

foundational information and standardized protocols necessary for its characterization.

Researchers working with this compound are encouraged to acquire and publish this data to

enrich the collective knowledge base.

To cite this document: BenchChem. [Spectroscopic Analysis of Ethyl 3-bromoisonicotinate: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b189847#spectroscopic-data-of-ethyl-3-
bromoisonicotinate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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